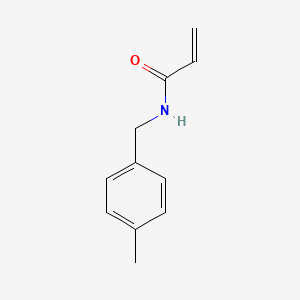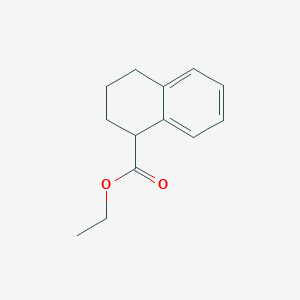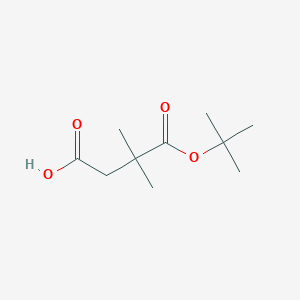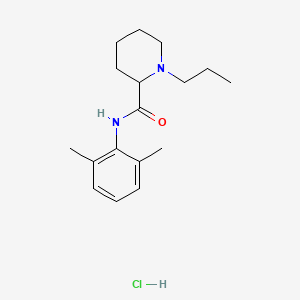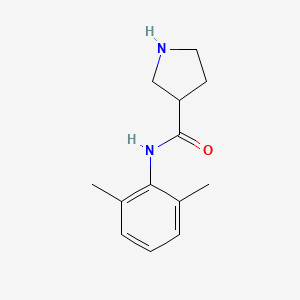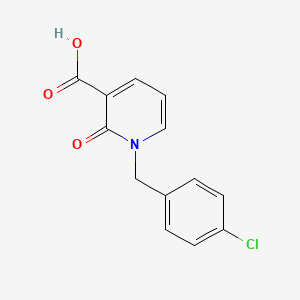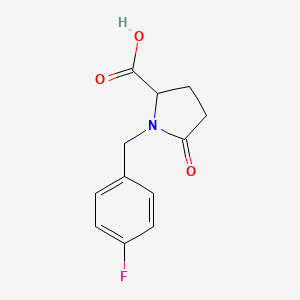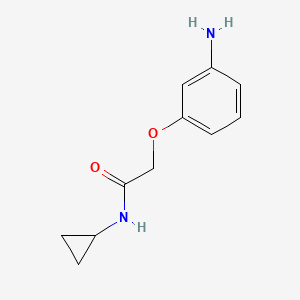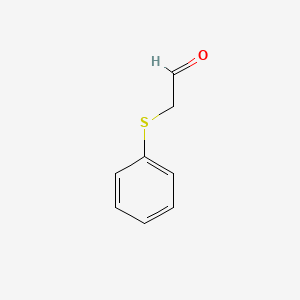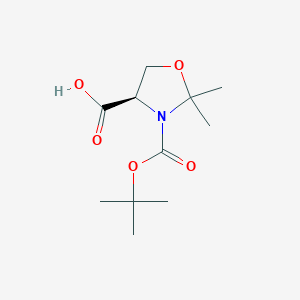
(R)-3-(叔丁氧羰基)-2,2-二甲基恶唑烷-4-羧酸
描述
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be introduced into amino acids and peptides using di-tert-butyl dicarbonate (Boc2O) in a reaction where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group .Molecular Structure Analysis
The Boc group has a unique structure that allows it to protect amino groups during peptide synthesis. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . This process is known as deprotection and is a key step in peptide synthesis.科学研究应用
Peptide Synthesis and Boc Deprotection
®-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid: is commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis. It shields the amino group, preventing unwanted side reactions. Researchers can selectively remove the Boc group using acid (e.g., trifluoroacetic acid, TFA) to reveal the free amino group for subsequent coupling reactions .
Ionic Liquid-Mediated Deprotection
Researchers have explored high-temperature Boc deprotection using a thermally stable ionic liquid. This method allows efficient removal of the Boc group from amino acids and peptides. The ionic liquid’s low viscosity, high thermal stability, and beneficial effects make it an attractive alternative to traditional deprotection methods .
Antibacterial Derivatives
Derivatives of ®-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid have shown promising antibacterial activities. Specifically, N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibited better antibacterial properties against various bacterial strains compared to related compounds .
作用机制
Target of Action
The primary target of ®-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino acids and peptides . This compound is used as a protecting group for these molecules, particularly in the synthesis of peptides .
Mode of Action
The compound acts as a protecting group for amines, which are strong nucleophiles and bases . It is used to convert amines into carbamates, thereby protecting them from reactions that could alter their structure or function . The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding .
Biochemical Pathways
The compound plays a role in the biosynthetic pathways of peptides . It is involved in the formation of carbamates, which are intermediates in these pathways . The compound’s unique reactivity pattern, due to the crowded tert-butyl group, is highlighted in its applications in chemical transformations .
Pharmacokinetics
The compound’s pharmacokinetics involve its deprotection at high temperatures using a thermally stable ionic liquid . This process is efficient and sustainable, extending the possibility for extraction of water-soluble polar organic molecules . The ionic liquid used in this process has low viscosity and high thermal stability .
Result of Action
The result of the compound’s action is the protection of amino acids and peptides during synthesis . This protection allows for transformations of other functional groups without affecting the amines . After the synthesis, the compound can be removed through a deprotection process .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures facilitate the deprotection process , while the ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability .
未来方向
属性
IUPAC Name |
(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


